molecular formula C13H26N2 B13637067 n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine

Katalognummer: B13637067
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: LVPGZRBGUKUDEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound is characterized by the presence of cyclohexyl, cyclopropyl, and methyl groups attached to a propane-1,3-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine typically involves the reaction of cyclohexylamine, cyclopropylamine, and methylamine with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The starting materials are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl halides, sulfonyl halides

Major Products Formed

Wissenschaftliche Forschungsanwendungen

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine
  • n1-Cyclohexyl-n3-cyclopropyl-n1-ethylpropane-1,3-diamine
  • n1-Cyclohexyl-n3-cyclopropyl-n1-methylbutane-1,3-diamine

Uniqueness

This compound is unique due to the specific combination of cyclohexyl, cyclopropyl, and methyl groups attached to the propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C13H26N2

Molekulargewicht

210.36 g/mol

IUPAC-Name

N'-cyclohexyl-N-cyclopropyl-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C13H26N2/c1-15(13-6-3-2-4-7-13)11-5-10-14-12-8-9-12/h12-14H,2-11H2,1H3

InChI-Schlüssel

LVPGZRBGUKUDEO-UHFFFAOYSA-N

Kanonische SMILES

CN(CCCNC1CC1)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.